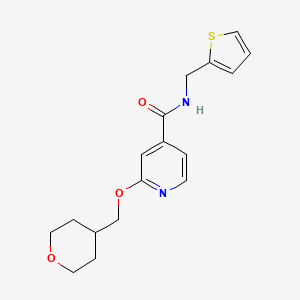

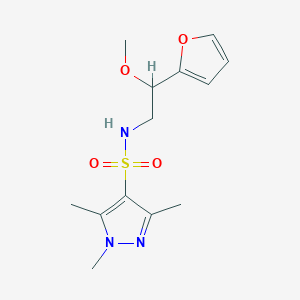

N-(2-(呋喃-2-基)-2-甲氧基乙基)-1,3,5-三甲基-1H-吡唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Furan derivatives are a group of compounds that contain a furan ring, which is a heterocyclic compound with a 5-membered aromatic ring and four carbon atoms and one oxygen . They have been studied for their potential applications in various fields .

Synthesis Analysis

The synthesis of furan derivatives often involves the reaction of furfuryl alcohol with various reagents . For example, furan-2-ylmethanethiol, a furan derivative, can be synthesized by reacting furfuryl alcohol with thiourea in hydrochloric acid .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using various spectroscopic techniques . For instance, N′-(furan-2-ylmethylene)-2-hydroxybenzohydrazide, a furan derivative, was characterized through various spectral studies .Physical And Chemical Properties Analysis

Furan derivatives generally have unique physical and chemical properties. For example, furan-2-ylmethanethiol is a clear colorless liquid when pure, but it becomes yellow colored upon prolonged standing .科学研究应用

酶抑制和抗癌活性

碳酸酐酶抑制活性:一项关键的研究领域涉及多甲氧基-吡唑啉苯磺酰胺的合成和研究,这些化合物对碳酸酐酶同工酶 hCA I 和 II 显示出显着的抑制作用。与参考化合物乙酰唑胺相比,这些化合物表现出更强的抑制活性,使其有望作为治疗应用的先导分子进行进一步研究 (Kucukoglu 等,2016 年)。

细胞毒性和肿瘤选择性:同一项研究还强调了这些化合物对源自牙龈组织的肿瘤和非肿瘤细胞系的细胞毒性活性。这些化合物表现出肿瘤选择性,尽管低于参考化合物 5-氟尿嘧啶和美法仑,但表明具有抗癌治疗的潜力。

抗菌活性

- 合成和抗菌活性:对含杂环化合物(如吡唑和呋喃)的磺酰胺衍生物的合成研究已证明是具有特定生物活性的新物质的有希望的目标。这些化合物被广泛用作参与各种生化过程的人碳酸酐酶的抑制剂,表明它们在解决抗菌素耐药性方面具有潜力 (Mohamed,2007 年)。

材料科学和缓蚀

- 缓蚀:一些研究探索了磺酰胺化合物在材料科学中的应用,特别是在缓蚀的背景下。例如,4-氯-2-((呋喃-2-基甲基)氨基)-5-磺酰基苯甲酸和 N-(异丙基氨基羰基)-4-(间甲苯基氨基)吡啶-3-磺酰胺等化合物已被测试为酸性介质中低碳钢腐蚀的抑制剂,展示了这些化合物在生物医学研究之外的实际应用 (Sappani & Karthikeyan,2014 年)。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

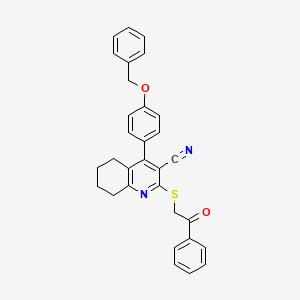

N-[2-(furan-2-yl)-2-methoxyethyl]-1,3,5-trimethylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-9-13(10(2)16(3)15-9)21(17,18)14-8-12(19-4)11-6-5-7-20-11/h5-7,12,14H,8H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOUERFWYJJQLC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CO2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![1-(2-((2-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2414185.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)

![[2-[2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]-2-oxoethyl] 2-chloropyridine-3-carboxylate](/img/structure/B2414191.png)

![2-[4-(3-Methoxyphenyl)piperazino]quinoxaline](/img/structure/B2414192.png)

![N-(2,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2414196.png)